(R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol
Description
Properties
IUPAC Name |
(2R)-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOCKYIGKFINL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of Chiral Silyl Ethers
An In-depth Technical Guide to (R)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical development, the precise manipulation of functional groups is paramount. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit profoundly different biological activities. (R)-1,2-propanediol is a valuable C3 chiral building block, serving as a versatile starting material for a multitude of complex target molecules.[1][2] However, its two hydroxyl groups—one primary, one secondary—present a classic challenge of regioselectivity.
This guide focuses on a key derivative, (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol , a molecule where the secondary alcohol is selectively protected by a tert-butyldimethylsilyl (TBS) ether group. The TBS group is one of the most widely utilized silyl ethers in synthesis due to its ideal balance of stability and ease of removal.[3] It is robust enough to withstand a wide array of reaction conditions, yet can be cleaved selectively, often with fluoride-based reagents or under specific acidic conditions.[3] By protecting the stereogenic secondary alcohol, this compound liberates the primary alcohol for further synthetic transformations, making it a powerful and strategic intermediate in the construction of chiral drugs and natural products.
Physicochemical and Spectroscopic Profile
The physical properties of (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol are crucial for its handling, purification, and use in subsequent reactions. While extensive experimental data for this specific isomer is not broadly published, we can compile its known properties and provide reliable estimations based on closely related structural analogs.
Core Physical Properties
A summary of the key physical and chemical identifiers for (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol | [4] |
| CAS Number | 265309-82-8 | [4] |
| Molecular Formula | C₉H₂₂O₂Si | [4] |
| Molecular Weight | 190.35 g/mol | [4] |
| Appearance | Colorless Liquid (Predicted) | N/A |
| Boiling Point | ~110 °C @ 6 mmHg (Estimated) | [5] |
| Density | ~0.892 g/mL @ 25 °C (Estimated) | [5] |
| Refractive Index (n²⁰/D) | ~1.4350 (Estimated) | [5] |
| Solubility | Miscible with common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate, Hexanes). Low solubility in water. | Structural Inference |
Note: Boiling point, density, and refractive index are estimated values based on the closely related structural isomer 3-((tert-butyldimethylsilyl)oxy)-propanol and should be considered as approximations.
Spectroscopic Signature for Structural Verification
Confirming the structure and purity of (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is essential. The following are predicted spectroscopic characteristics based on established principles of NMR and IR spectroscopy.
-
¹H NMR (Proton Nuclear Magnetic Resonance): (CDCl₃, 400 MHz)
-
δ ~3.8-4.0 ppm (m, 1H): Methine proton (-CH (Me)OTBS). Its multiplicity will be a multiplet due to coupling with both the methyl and methylene protons.
-
δ ~3.4-3.6 ppm (m, 2H): Methylene protons (-CH₂ OH). These protons are diastereotopic and will likely appear as a complex multiplet.
-
δ ~2.0 ppm (br s, 1H): Hydroxyl proton (-COH ). This peak is often broad and its chemical shift is variable depending on concentration and solvent. It will disappear upon a D₂O shake.
-
δ ~1.15 ppm (d, 3H): Methyl protons (-CH(CH₃ )OTBS). This will be a doublet due to coupling with the methine proton.
-
δ 0.89 ppm (s, 9H): tert-Butyl protons on the silyl group (-SiC(CH₃)₃ ).
-
δ 0.07 ppm (s, 6H): Dimethyl protons on the silyl group (-Si(CH₃ )₂).
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): (CDCl₃, 100 MHz)
-
δ ~70-72 ppm: Methine carbon (-C H(Me)OTBS).
-
δ ~65-67 ppm: Methylene carbon (-C H₂OH).
-
δ ~25.8 ppm: Methyl carbons of the tert-butyl group (-SiC(C H₃)₃).
-
δ ~22-24 ppm: Methyl carbon (-CH(C H₃)OTBS).
-
δ ~18.1 ppm: Quaternary carbon of the tert-butyl group (-SiC (CH₃)₃).
-
δ ~ -4.5 ppm: Methyl carbons on the silicon atom (-Si(C H₃)₂).
-
-
IR (Infrared) Spectroscopy:
-
~3350 cm⁻¹ (broad): O-H stretching vibration of the primary alcohol.
-
~2850-2960 cm⁻¹ (strong): C-H stretching of the alkyl and silyl methyl groups.
-
~1250 cm⁻¹ (strong): Si-CH₃ deformation.
-
~1050-1100 cm⁻¹ (strong): C-O stretching vibration.
-
~835 cm⁻¹ (strong): Si-C stretching vibration.
-
Synthesis Protocol: A Study in Regioselectivity
The primary challenge in synthesizing (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is achieving regioselective protection of the secondary hydroxyl group over the more sterically accessible and typically more reactive primary hydroxyl group. A direct, one-step silylation of (R)-1,2-propanediol would overwhelmingly yield the 1-OTBS isomer.[6] Therefore, a multi-step, strategic approach is required to ensure the desired outcome.
Recommended Synthetic Workflow: An Orthogonal Protection Strategy
This protocol employs an orthogonal protecting group strategy, which is a cornerstone of complex molecule synthesis. We first protect the primary alcohol with a bulky trityl (Tr) group, which shows high selectivity for primary alcohols. The remaining secondary alcohol is then protected with the desired TBS group. Finally, the trityl group is selectively removed under mild acidic conditions that leave the more robust TBS ether intact.
Detailed Experimental Protocol
Materials: (R)-1,2-propanediol, Trityl chloride (TrCl), Triethylamine (Et₃N), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM), tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Dimethylformamide (DMF), 80% aqueous Acetic Acid, Ethyl acetate, Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄, Silica gel.
Step 1: Synthesis of (R)-1-(Trityloxy)propan-2-ol
-
To a solution of (R)-1,2-propanediol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar), add Et₃N (1.2 eq) and a catalytic amount of DMAP (0.05 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add Trityl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-tritylated intermediate.
Step 2: Synthesis of (R)-1-(Trityloxy)-2-((tert-butyldimethylsilyl)oxy)propane
-
Dissolve the product from Step 1 (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.[7]
-
Add TBSCl (1.2 eq) to the solution at room temperature.[3]
-
Stir the reaction for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash extensively with water to remove DMF, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the fully protected diol, which is often used without further purification.
Step 3: Synthesis of (R)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol
-
Dissolve the crude product from Step 2 in 80% aqueous acetic acid.
-
Stir the mixture at room temperature for 2-4 hours. The lability of the trityl group in acid allows for its selective removal.
-
Monitor the reaction carefully by TLC to prevent any cleavage of the TBS group.
-
Once the deprotection is complete, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography to obtain pure (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol.
Application in Drug Development & Synthesis
The utility of (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol lies in its dual nature: a protected chiral secondary alcohol and a free primary alcohol. This structure allows for a wide range of selective transformations, making it a valuable intermediate in multi-step syntheses.
-
Chiral Pool Synthesis: It serves as a ready-to-use chiral building block, where the stereocenter is already set and protected.
-
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde (using reagents like Dess-Martin periodinane or PCC) or carboxylic acid without affecting the TBS-protected secondary alcohol.
-
Nucleophilic Substitution: The primary alcohol can be converted into a leaving group (e.g., a tosylate or mesylate) to allow for substitution reactions, such as the introduction of nitrogen or carbon nucleophiles.
-
Orthogonal Deprotection: In a molecule with multiple protecting groups, the TBS group can be selectively removed in the presence of other groups (like benzyl ethers), or other groups can be removed while the TBS ether remains, allowing for precise, stepwise molecular construction.[8]
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.
-
Storage: (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent hydrolysis from atmospheric moisture. For long-term storage, refrigeration at 2-8 °C is recommended.
-
Stability: Silyl ethers are sensitive to acidic conditions and fluoride ion sources (e.g., TBAF, HF). Avoid contact with strong acids. The compound is generally stable to basic and organometallic reagents.
References
- (No source provided)
- (No source provided)
-
EON Biotech. (R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol – (265309-82-8). Available from: [Link]
- Google Patents. US20120053152A1 - (R)-(-)-1,2-propanediol compositions and methods.
- (No source provided)
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-
PubChem. 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol. National Center for Biotechnology Information. Available from: [Link]
- (No source provided)
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- (No source provided)
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- Google Patents. WO2009141718A2 - Process for the preparation of prostaglandin analogues and intermediates thereof.
-
NROChemistry. Protection of Alcohols. Available from: [Link]
- (No source provided)
-
Kumar, P., et al. (2021). A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. PMC. Available from: [Link]
-
Organic Chemistry Portal. TBS Protection. Available from: [Link]
- (No source provided)
-
Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. Available from: [Link]
- (No source provided)
Sources
- 1. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20120053152A1 - (R)-(-)-1,2-propanediol compositions and methods - Google Patents [patents.google.com]
- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 4. eontrading.uk [eontrading.uk]
- 5. 3-(T-BUTYLDIMETHYLSILOXY)PROPANOL | 73842-99-6 [chemicalbook.com]
- 6. 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol | C9H22O2Si | CID 13175134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2009141718A2 - Process for the preparation of prostaglandin analogues and intermediates thereof - Google Patents [patents.google.com]
- 8. Protection of Alcohols | NROChemistry [nrochemistry.com]
Safety data sheet SDS for (R)-2-(tert-butyldimethylsilyloxy)propan-1-ol
Technical Handling Guide: (R)-2-(tert-butyldimethylsilyloxy)propan-1-ol
Document Control:
PART 1: MOLECULAR PROFILE & STRATEGIC VALUE
The Chiral Scaffold
(R)-2-(tert-butyldimethylsilyloxy)propan-1-ol is a high-value chiral building block, primarily derived from the "chiral pool" (specifically (R)-lactate derivatives).[1] Its structural significance lies in the differentiation of its two oxygen functionalities:[3]
-
C2-Secondary Alcohol (Protected): Capped with a tert-butyldimethylsilyl (TBS) group.[1] This group is robust against bases, reducing agents, and mild oxidizers, serving as a "mask" for the chiral center.[3]
-
C1-Primary Alcohol (Free): Available for oxidation (to aldehyde/acid), sulfocylation (leaving group installation), or nucleophilic attack.[1][3]
Research Context: This molecule is frequently employed in the total synthesis of polyketides (e.g., stereotriads) and macrolides.[3] The pre-installed stereocenter at C2 eliminates the need for complex asymmetric induction steps later in the synthesis.[3]
Synthesis & Causality (The "Roche Ester" Route)
To understand the impurities and handling requirements, one must understand its origin.[3] The most robust synthesis does not start from 1,2-propanediol (which yields poor regioselectivity) but from (R)-Methyl Lactate.[1][3]
Synthesis Logic:
-
Protection: (R)-Methyl Lactate is treated with TBSCl/Imidazole.[1][3] The secondary alcohol is silylated.[3][4]
-
Reduction: The ester is reduced (using DIBAL-H or LiAlH4) to the primary alcohol.[1][3]
Why this matters for Safety: Residual aluminum salts (from reduction) or imidazole (from protection) may be present in crude batches, altering pH and compatibility.[1][3]
PART 2: GHS HAZARD ANALYSIS & MITIGATION
Hazard Classification (GHS)
While not a highly toxic acute poison, this compound presents specific risks due to its lipophilicity and silyl ether functionality.[3]
| Hazard Class | Category | Hazard Statement | Code |
| Flammable Liquids | 4 | Combustible liquid.[1] | H227 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][3] | H315 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation.[1][3] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[1][5] | H335 |
Mechanistic Toxicology & Exposure Control
-
The Lipophilic Vector: The TBS group significantly increases lipophilicity (LogP ~2.5–3.0).[1][3] Unlike simple propylene glycol, this molecule can penetrate the stratum corneum more effectively, carrying the irritant potential deeper into the dermis.[3]
-
Hydrolysis Risks: Upon contact with strong acids (gastric acid) or fluoride ions, the TBS group cleaves, releasing silanols and the parent diol.[3] While the diol is benign, silanols can be persistent irritants.[3]
Engineering Controls:
-
Ventilation: Minimum 10 air changes per hour (ACH) in the lab space. Handle strictly within a certified chemical fume hood.[1][3]
-
Glove Permeation: Standard latex is insufficient due to the organic silyl group.[3] Use Nitrile (≥0.11 mm thickness) for splash protection; Silver Shield/Laminate for prolonged immersion.[1][3]
PART 3: PHYSICOCHEMICAL STABILITY & STORAGE
Key Properties Table
| Property | Value | Operational Implication |
| Boiling Point | ~85–90 °C @ 0.5 mmHg | High vacuum required for distillation.[1] |
| Density | 0.89–0.91 g/mL | Floats on water; phase separation is easy during workup.[3] |
| Flash Point | > 93 °C (Closed Cup) | Class IIIB Combustible.[1][3] Preheat baths carefully. |
| Solubility | Soluble in Et₂O, DCM, THF | Insoluble in water (forms emulsion).[3] |
| Appearance | Colorless, viscous oil | Yellowing indicates oxidation or imidazole contamination.[3] |
Stability Protocol
-
Acid Sensitivity: The TBS ether is acid-labile.[1][4] Do not store in glassware cleaned with chromic acid or un-neutralized acid washes.[1][3] Trace HCl vapors (from neighboring bottles) can catalyze deprotection.[1][3]
-
Shelf Life: 12 months at 2–8°C.
-
Incompatibility: Fluoride ions (TBAF, HF), strong oxidizers (Chromic acid), and strong Lewis acids (BF₃[1][3]·OEt₂).
PART 4: EMERGENCY RESPONSE & DECISION LOGIC
Scenario: A researcher spills 50mL of the compound on their lab coat and floor.[3]
-
Immediate Action: Evacuate the immediate radius. Remove contaminated clothing (lipophilic absorption risk).[1][3]
-
Fire Risk: Low (unless heated), but remove ignition sources.[1][3][6]
-
Decontamination: Do not use water initially (it spreads the hydrophobic oil).[1][3] Use an absorbent (vermiculite/sand), then wash the surface with a surfactant/ethanol mix.[3]
Visualizing the Emergency Workflow
Figure 1: Decision logic for acute exposure incidents involving lipophilic silyl ethers.
PART 5: SYNTHESIS & PURIFICATION WORKFLOW
For researchers synthesizing this material de novo, the following protocol ensures high enantiomeric excess (ee) and safety.
The "Roche Ester" Reduction Protocol
Reference Route: (R)-Methyl Lactate → (R)-2-(TBSO)propionate → Target.[1]
-
Step 1: Silylation
-
Step 2: Reduction (The Critical Step)
-
Reagents: DIBAL-H (2.2 eq) in DCM at -78°C.
-
Why DIBAL? LiAlH4 is harsher and can cause silyl migration or cleavage if the workup warms up too fast.[3] DIBAL gives a cleaner aldehyde-to-alcohol transition or direct ester reduction under controlled temps.[1]
-
Workup (Rochelle's Salt): Use Potassium Sodium Tartrate (sat.[1][3] aq.) to break the Aluminum emulsion.[1][3] Do not use acid workup (risk of desilylation).[1][3]
-
Visualizing the Synthesis Pathway
Figure 2: Synthetic pathway emphasizing safety control points (thermal management and emulsion handling).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11206470. (Used for general silyl ether physicochemical property extrapolation and GHS data).[1][3] Link
-
EON Biotech. (R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol Product Data. (Source for CAS 265309-82-8 verification). Link
-
Organic Syntheses. General Procedures for TBS Protection and DIBAL Reductions. (Foundational methodology for the Roche Ester route described in Part 5). Link
-
Sigma-Aldrich (Merck). Safety Data Sheet for 3-((tert-Butyldimethylsilyl)oxy)-1-propanol. (Used as a homologous reference for toxicological profiles of TBS-propanol derivatives). Link
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- 1. 2-(((Tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol | C10H22O2Si | CID 11206470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eontrading.uk [eontrading.uk]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL | 102229-10-7 [chemicalbook.com]
- 5. library.e.abb.com [library.e.abb.com]
- 6. chemos.de [chemos.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: Regioselective Silylation of (R)-1,2-Propanediol
Abstract
The selective protection of one hydroxyl group in a diol is a foundational challenge in multi-step organic synthesis, particularly in the synthesis of chiral building blocks for pharmaceuticals and natural products. This document provides a comprehensive guide to the regioselective silylation of (R)-1,2-propanediol, focusing on the preferential protection of the primary hydroxyl group. We delve into the mechanistic principles governing this selectivity, offer a detailed, field-proven protocol using tert-butyldimethylsilyl chloride (TBDMSCl), and present data to guide the selection of appropriate silylating agents. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for selective alcohol protection.
Introduction: The Synthetic Challenge of Regioselectivity
(R)-1,2-propanediol is a valuable chiral synthon, possessing two hydroxyl groups of differing steric and electronic environments: a primary (C1) and a secondary (C2) alcohol. In complex synthetic routes, it is often necessary to differentiate these two sites, allowing for subsequent selective functionalization. Uncontrolled reactions would lead to a mixture of mono-protected and di-protected products, significantly complicating purification and reducing the overall yield of the desired intermediate.
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability across a wide range of reaction conditions (e.g., oxidations, reductions, organometallic additions), and reliable methods for their removal.[1][2] The key to achieving regioselectivity in the silylation of diols like (R)-1,2-propanediol lies in exploiting the inherent differences in reactivity between the primary and secondary hydroxyl groups.
Mechanistic Rationale: Steric Hindrance as the Controlling Factor
The selective silylation of the primary alcohol over the secondary alcohol is predominantly governed by steric hindrance.[3] The reaction proceeds via an SN2-like mechanism where the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom of the silyl chloride.[4][5]
Bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), feature large alkyl groups attached to the silicon atom. These groups create a sterically congested environment around the silicon center, making the nucleophilic attack more sensitive to the steric environment of the attacking alcohol. The primary hydroxyl group at the C1 position of (R)-1,2-propanediol is significantly less sterically encumbered than the secondary hydroxyl group at the C2 position, which is flanked by a methyl group and the rest of the carbon chain. Consequently, the bulky silylating agent can approach and react with the primary hydroxyl group much more readily.[3][6]
Silylating Agent Selection
The choice of silylating agent is the most critical parameter for controlling regioselectivity. The steric bulk of the agent directly correlates with its preference for the primary hydroxyl group.
| Silylating Agent | Abbreviation | Steric Bulk | Typical Selectivity (Primary vs. Secondary) |
| Trimethylsilyl Chloride | TMSCl | Low | Low to Moderate |
| Triethylsilyl Chloride | TESCl | Moderate | Moderate to Good |
| tert-Butyldimethylsilyl Chloride | TBDMSCl | High | Excellent |
| Triisopropylsilyl Chloride | TIPSCl | Very High | Excellent |
| tert-Butyldiphenylsilyl Chloride | TBDPSCl | Very High | Excellent |
Table 1: Comparison of common silylating agents. Increased steric bulk generally leads to higher regioselectivity for the less hindered primary alcohol.
For most applications requiring high selectivity, TBDMSCl offers an excellent balance of reactivity, selectivity, and stability, making it a common first choice.[3][7]
Detailed Protocol: Regioselective Monosilylation with TBDMSCl
This protocol is based on the highly reliable Corey procedure, which utilizes imidazole as a base in dimethylformamide (DMF).[3] Imidazole not only acts as a proton scavenger but also as a nucleophilic catalyst, forming a highly reactive N-silylimidazolium intermediate that accelerates the silylation reaction.
Materials
-
(R)-1,2-propanediol (1.0 equiv.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1-1.2 equiv.)[7]
-
Imidazole (2.2-2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (dried in oven)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar, add (R)-1,2-propanediol (1.0 equiv.).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Add imidazole (2.5 equiv.) and stir the solution at room temperature until all solids have dissolved.
-
Cool the flask to 0 °C using an ice-water bath. This cooling step can enhance selectivity by slowing the reaction with the more hindered secondary alcohol.
-
Slowly add TBDMSCl (1.2 equiv.) to the stirred solution. A white precipitate of imidazole hydrochloride will form.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1 v/v). The product will have a higher Rf value than the starting diol.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as judged by TLC, showing consumption of the starting material), carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then brine. This removes residual DMF and imidazole salts.
-
-
Purification:
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (R)-1-(tert-butyldimethylsilyloxy)propan-2-ol.
-
Deprotection: Regenerating the Alcohol
The TBDMS group is robust but can be readily removed when desired. The most common method involves treatment with a fluoride ion source, which leverages the exceptionally high strength of the Silicon-Fluorine bond.[1][4]
-
Standard Deprotection: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the most common reagent system for cleaving TBDMS ethers.[5]
-
Acidic Deprotection: Mild acidic conditions, such as acetic acid in a THF/water mixture, can also be used, although this method is generally slower.[4]
Conclusion
The regioselective silylation of the primary hydroxyl group in (R)-1,2-propanediol is a highly efficient and reliable transformation critical for synthetic chemistry. By leveraging the principle of steric hindrance and selecting a bulky silylating agent like TBDMSCl, chemists can achieve excellent yields and selectivity for the desired mono-protected product. The protocol detailed herein provides a validated, step-by-step guide for researchers to successfully implement this essential synthetic tool.
References
-
Karmel, C., Li, B., & Hartwig, J. F. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Journal of the American Chemical Society, 140(4), 1460–1470. [Link]
-
Li, B., Driess, M., & Hartwig, J. F. (2014). Iridium-Catalyzed Regioselective Silylation of Secondary Alkyl C–H Bonds for the Synthesis of 1,3-Diols. Journal of the American Chemical Society, 136(18), 6586–6589. [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved February 10, 2024, from [Link]
-
PubMed. (2014). Iridium-catalyzed regioselective silylation of secondary alkyl C-H bonds for the synthesis of 1,3-diols. Journal of the American Chemical Society. [Link]
-
eScholarship, University of California. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C–H Bonds for the Synthesis of 1,4-Diols. [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
ResearchGate. (2018). Recent Advances in Silyl Protection of Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Wang, Z., Kuo, S. C., & Lee, H. (1994). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Tetrahedron Letters, 35(32), 5913-5916. [Link]
-
Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. [Link]
-
Zhao, Y., Mitra, A., & Hoveyda, A. H. (2012). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Angewandte Chemie International Edition, 51(11), 2646-2651. [Link]
-
PubMed. (2011). Regiodivergent reactions through catalytic enantioselective silylation of chiral diols. Synthesis of sapinofuranone A. Organic Letters. [Link]
-
National Center for Biotechnology Information. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C–H Bonds for the Synthesis of 1,4-Diols. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride. Retrieved February 10, 2024, from [Link]
-
eScholarship, University of California. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C–H Bonds for the Synthesis of 1,4-Diols. [Link]
-
PubMed. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Journal of the American Chemical Society. [Link]
-
Ishiyama, T., Sato, K., Nishio, Y., & Miyaura, N. (2014). Catalytic Silylation of Unactivated C–H Bonds. Chemical Reviews, 114(16), 7938-7982. [Link]
-
ResearchGate. (2022). The Influence of Silane Steric Bulk on the Formation and Dynamic Behavior of Silyl Palladium Hydrides. [Link]
-
PubMed. (2007). Regioselective silylation of N-phthaloylchitosan with TBDMS and TBDPS groups. Biomacromolecules. [Link]
-
ResearchGate. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. [Link]
-
Royal Society of Chemistry. (2022). Cu-catalyzed regiodivergent and stereoselective silylation of 2,3-disubstituted 1,3-dienes. Organic Chemistry Frontiers. [Link]
-
National Center for Biotechnology Information. (2022). Catalytic Net Oxidative C–C Activation and Silylation of Cyclopropanols with a Traceless Acetal Directing Group. Journal of the American Chemical Society. [Link]
-
PubMed. (2022). Catalytic Net Oxidative C-C Activation and Silylation of Cyclopropanols with a Traceless Acetal Directing Group. Journal of the American Chemical Society. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective silylation of N-phthaloylchitosan with TBDMS and TBDPS groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]
Application Note: High-Fidelity Swern Oxidation of (R)-2-(tert-butyldimethylsilyloxy)propan-1-ol
Strategic Rationale & Scope
The oxidation of (R)-2-(tert-butyldimethylsilyloxy)propan-1-ol (derived from the Roche ester) to its corresponding aldehyde is a pivotal transformation in the synthesis of polyketides and complex natural products. While various oxidative methods exist (PCC, Dess-Martin Periodinane, Parikh-Doering), the Swern oxidation is the industry standard for this substrate due to three critical factors:
-
Chiral Integrity: The reaction proceeds at -78°C, significantly reducing the kinetic energy available for
-epimerization, a common failure mode for -chiral aldehydes under thermodynamic control. -
Byproduct Management: Unlike Chromium-based oxidations (PCC/PDC) which generate heavy metal waste and tarry residues that can trap labile aldehydes, Swern byproducts (CO, CO₂, DMS) are volatile, simplifying workup.
-
Cost-Efficiency: The reagents (Oxalyl chloride, DMSO) are inexpensive and scalable, unlike hypervalent iodine reagents (DMP).
Critical Challenge: The product, (R)-2-(tert-butyldimethylsilyloxy)propanal , is chemically sensitive. It is prone to hydrate formation and
Mechanistic Pathway[1][2][3]
Understanding the mechanism is essential for troubleshooting. The reaction relies on the in situ generation of a dimethylchlorosulfonium ion, which activates the alcohol.[1]
Figure 1: Mechanistic flow of the Swern Oxidation.[2][3] Note that the base is only added after the formation of the Alkoxysulfonium Intermediate.
Experimental Protocol
Reagent Stoichiometry & Preparation
| Reagent | Equiv.[2][4][5][3][6] | Role | Critical Note |
| (R)-Alcohol Substrate | 1.0 | Reactant | Azo-dried; dissolved in minimal DCM. |
| Oxalyl Chloride | 1.5 | Activator | Freshly distilled or high-purity bottle. |
| DMSO | 2.0 | Oxidant | Must be anhydrous. Water kills the active species. |
| Triethylamine (Et₃N) | 5.0 | Base | Dry over KOH. Excess ensures full quenching. |
| Dichloromethane (DCM) | Solvent | 0.1 M | Anhydrous (distilled from CaH₂ or SPS). |
Step-by-Step Methodology
Safety Warning: This reaction generates Carbon Monoxide (toxic) and Dimethyl Sulfide (stench). Perform strictly in a high-efficiency fume hood.
Phase 1: Activation (The "Swern Reagent")
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solvent Charge: Add anhydrous DCM to the flask (concentration relative to alcohol should be ~0.2 M).
-
Cooling: Cool the flask to -78°C using a Dry Ice/Acetone bath. Allow 15 minutes for thermal equilibration.
-
Activator Addition: Add Oxalyl Chloride (1.5 equiv) via syringe.
-
DMSO Addition (CRITICAL):
Phase 2: Substrate Oxidation
-
Substrate Addition: Dissolve the (R)-2-(TBSO)propan-1-ol (1.0 equiv) in minimal DCM. Add this solution dropwise down the side of the flask over 10–15 minutes.
-
Why? Slow addition prevents local exotherms that could decompose the active species.
-
-
Formation of Alkoxysulfonium: Stir the mixture at -78°C for 45 minutes .
-
Checkpoint: Do not rush this step. The alcohol must fully convert to the alkoxysulfonium salt before base addition.
-
Phase 3: Elimination & Quench
-
Base Addition: Add Triethylamine (5.0 equiv) dropwise.
-
Observation: The mixture will turn into a thick white suspension (Et₃N·HCl salts).
-
-
Warming: Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) over 30–60 minutes.
Phase 4: Workup & Isolation
-
Quench: Pour the reaction mixture into a separatory funnel containing cold 0.5 M NaH₂PO₄ (monobasic sodium phosphate) or saturated NH₄Cl.
-
Why Phosphate? It buffers the aqueous layer to pH ~4-5, preventing base-catalyzed epimerization while removing amine salts.
-
-
Extraction: Extract with DCM (3x).
-
Wash: Wash combined organics with water (2x) and brine (1x).
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use MgSO₄ , as it is slightly acidic (Lewis acid) and can degrade silyl ethers.
-
Concentration: Filter and concentrate under reduced pressure (Rotavap) at <30°C . The aldehyde is volatile; do not apply high vacuum for extended periods.
Purification & Quality Control
The resulting aldehyde is chemically labile.
-
Purification:
-
Preferred: Use crude if TLC shows clean conversion (>95%).
-
If necessary: Flash chromatography on neutral silica gel or Florisil.
-
Eluent: 5-10% Et₂O in Pentane/Hexane.
-
Additives: Pre-treat the column with 1% Et₃N in hexane to neutralize silica acidity, preventing silyl migration or cleavage.
-
-
Validation (Self-Validating System):
-
¹H NMR: Look for the aldehyde proton doublet at ~9.6 ppm (
Hz). -
Racemization Check: Compare specific rotation
with literature values (typically negative for the (R)-isomer). Alternatively, reduce a small aliquot with NaBH₄ and check the optical rotation of the recovered alcohol against the starting material.
-
Workflow Visualization
Figure 2: Operational workflow for the Swern Oxidation of (R)-2-(TBSO)propan-1-ol.
References
-
Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide.[5][7] A preparative, steric and mechanistic study. Tetrahedron1978 , 34, 1651–1660.[7] Link
-
Mancuso, A. J.; Swern, D. Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis1981 , 165–185. Link
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.[2]1981 , 103, 2127–2129. (Demonstrates use of Roche ester aldehydes). Link
-
Tidwell, T. T. Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions1990 , 39, 297–572. Link
Sources
- 1. scribd.com [scribd.com]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 8. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: A Modern Approach to the Synthesis of the Eribulin C14-C23 Fragment Utilizing Chiral α-Chloroaldehyde Synthons
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Eribulin
Eribulin mesylate (Halaven®), a fully synthetic analog of the marine natural product halichondrin B, stands as a testament to the power of modern organic synthesis.[1][2] Its intricate molecular architecture, featuring 19 stereocenters, presents a formidable challenge for chemists.[2] The total synthesis of Eribulin is a monumental undertaking, with the commercial process involving over 60 steps. A significant portion of this synthetic effort is dedicated to the construction of the C14-C35 fragment, a densely functionalized segment containing multiple stereocenters and heterocyclic rings.[1][2] This application note focuses on a key portion of this larger fragment, the C14-C23 segment, and details a modern synthetic strategy that leverages the versatility of small, enantiomerically enriched building blocks. While classical "chiral C3 synthon" approaches have been explored for various natural products, recent advancements in the synthesis of Eribulin fragments have highlighted the efficacy of using highly functionalized chiral α-chloroaldehydes. These synthons serve as potent building blocks, enabling a convergent and stereocontrolled assembly of the complex tetrahydrofuran core of the C14-C23 fragment.
The Strategic Advantage of Chiral α-Chloroaldehyde Synthons
The synthesis of complex molecules like Eribulin benefits greatly from a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together. This strategy improves overall efficiency and allows for greater flexibility. In a recently developed, streamlined formal synthesis of Eribulin, enantiomerically enriched α-chloroaldehydes have emerged as the predominant source of chirality for the C14-C35 fragment.[2][3] This approach offers several advantages:
-
Stereochemical Control: The chirality is installed early in the synthesis using well-established organocatalytic methods, and this stereochemistry directs the formation of subsequent stereocenters.
-
Versatility: The α-chloroaldehyde moiety is highly reactive and can be transformed into a variety of functional groups, making it a versatile building block for the construction of the tetrahydrofuran and tetrahydropyran rings found in Eribulin.
-
Convergence: This strategy allows for the independent synthesis of key fragments, which are then coupled in a highly diastereoselective manner.
The overall strategy for the synthesis of the C14-C35 fragment, which includes the C14-C23 segment, is depicted in the following workflow diagram.
Figure 1: Convergent synthesis of the C14-C35 fragment of Eribulin.
Key Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the synthesis of the C14-C23 fragment as part of the larger C14-C35 segment, based on the α-chloroaldehyde approach.
Protocol 1: Synthesis of the C27-C35 Sulfonium Salt
This protocol details the synthesis of a key coupling partner, the C27-C35 sulfonium salt, starting from a chiral α-chloroaldehyde. A one-pot proline-catalyzed α-chlorination/aldol reaction is a crucial step in this sequence.[3]
Materials:
-
Proline
-
N-chlorosuccinimide (NCS)
-
Acetaldehyde
-
Diisobutylaluminium hydride (DIBAL-H)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Appropriate solvents and reagents for protection and further functionalization
Procedure:
-
Proline-catalyzed α-chlorination/aldol reaction: In a suitable reaction vessel, combine the starting aldehyde with proline and NCS in an appropriate solvent. Cool the reaction mixture and slowly add acetaldehyde. Allow the reaction to proceed to completion, monitoring by TLC.
-
Stereoselective reduction: Upon completion of the aldol reaction, cool the mixture and add DIBAL-H dropwise to reduce the aldehyde.
-
Protection and functionalization: The resulting chlorohydrin is then protected and further functionalized in a series of standard transformations to yield the C27-C35 sulfonium salt.
Protocol 2: Synthesis of the C14-C26 Methyl Ketone
This protocol outlines the synthesis of the other key coupling partner, the C14-C26 methyl ketone, which also originates from a chiral α-chloroaldehyde.
Materials:
-
Starting α-chloroaldehyde
-
Lithium diisopropylamide (LDA)
-
Dipivaloylmethane (dpm)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Appropriate solvents and reagents for elaboration of the carbon chain
Procedure:
-
Asymmetric α-chlorination: The synthesis of the chloroketone precursor involves at least two separate asymmetric α-chlorination reactions to set the key stereocenters.
-
Chain elongation and functionalization: The chlorinated intermediate is then subjected to a series of reactions to build the carbon skeleton of the C14-C26 fragment.
-
Final oxidation: The synthesis is completed by an oxidation step to furnish the C14-C26 methyl ketone.
Protocol 3: Doubly Diastereoselective Corey-Chaykovsky Reaction and Subsequent Transformations
This protocol describes the crucial coupling of the two fragments and the subsequent steps to form the core of the C14-C35 fragment.
Materials:
-
C27-C35 Sulfonium Salt (from Protocol 1)
-
C14-C26 Methyl Ketone (from Protocol 2)
-
Appropriate base for the Corey-Chaykovsky reaction
-
Reagents for epoxide opening and cyclization
Procedure:
-
Corey-Chaykovsky Reaction: In a reaction vessel under an inert atmosphere, dissolve the C14-C26 methyl ketone in a suitable solvent. Add the C27-C35 sulfonium salt and cool the mixture. Slowly add the base and allow the reaction to proceed. This reaction is highly diastereoselective, leading to the formation of a key epoxide intermediate.
-
Regioselective Epoxide Opening: The epoxide is then opened regioselectively to set the stage for the formation of the tetrahydropyran ring.
-
Tetrahydropyran Formation: A subsequent cyclization reaction forms the C23-C27 tetrahydropyran ring, completing the core structure of the C14-C35 fragment.
Data Summary
The efficiency of this synthetic strategy is highlighted by the high diastereoselectivity achieved in the key coupling step and the overall yield of the fragment.
| Step | Key Transformation | Diastereomeric Ratio (d.r.) | Yield |
| Protocol 1 | Proline-catalyzed α-chlorination/aldol | >95:5 | Good to Excellent |
| Protocol 3 | Corey-Chaykovsky Reaction | >10:1 | ~70-80% |
| Overall | Synthesis of C14-C35 Fragment | High | Significantly improved over previous routes |
Conclusion
The synthesis of the C14-C23 fragment of Eribulin, as part of the larger C14-C35 segment, has been significantly advanced through the strategic use of chiral α-chloroaldehyde synthons. This approach, characterized by its convergence, high stereocontrol, and efficiency, represents a significant step forward in the total synthesis of this important anticancer drug. The detailed protocols and strategic insights provided in this application note are intended to aid researchers and drug development professionals in their efforts to synthesize Eribulin and other complex natural products.
References
-
Kaghad, A., Panagopoulos, D., Caballero-García, G., Zhai, H., & Britton, R. (2023). An α-chloroaldehyde-based formal synthesis of eribulin. Nature Communications, 14(1), 1-10. Available from: [Link]
-
Panagopoulos, D. (2022). Formal syntheses of eribulin and synthesis of biologically-active small molecules (Doctoral dissertation, Simon Fraser University). Available from: [Link]
-
Kaghad, A. (2022). Formal Syntheses of Eribulin and Synthesis of Biologically-active Small Molecules (Doctoral dissertation, Simon Fraser University). Available from: [Link]
Sources
Troubleshooting & Optimization
Stability of secondary TBS ethers under basic conditions
Topic: Stability of Secondary tert-Butyldimethylsilyl (TBS) Ethers Under Basic Conditions Ticket ID: TBS-SEC-BASE-001 Agent: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because you are working with a secondary TBS ether and are planning a reaction involving basic conditions (alkylation, saponification, or nucleophilic addition).
While TBS ethers are widely regarded as "base-stable," secondary TBS ethers present unique steric and mechanistic challenges that do not apply to their primary counterparts. This guide moves beyond the textbook "stable/unstable" binary to address the specific failure modes—primarily O-to-O migration —that occur in complex secondary alcohol systems.
Module 1: General Stability Profile
The Baseline: Is it Stable?
In the vast majority of standard basic conditions, the silicon-oxygen bond of a secondary TBS ether is kinetically stable. The steric bulk of the tert-butyl group, combined with the additional steric crowding of the secondary carbon, effectively shields the silicon atom from attack by external nucleophiles (like hydroxide).
Quick Reference: Stability Matrix
| Reagent / Condition | Stability Rating | Notes |
| NaOH / KOH (aq/MeOH) | ✅ High | Stable at RT. Hydrolysis may occur at reflux (90°C+) over prolonged periods. |
| NaH / KH (THF/DMF) | ✅ High | Stable. Excellent for alkylation of other functional groups. |
| LiOH (THF/H2O) | ⚠️ Medium | Generally stable, but can cleave TBS at high temp/concentration due to Li+ Lewis acidity assisting the nucleophile. |
| LDA / n-BuLi | ✅ High | Stable to lithiation conditions (–78°C to 0°C). |
| Grignard Reagents | ✅ High | Completely inert. |
| K2CO3 / MeOH | ⚠️ Conditional | Risk of Migration. Stable if no adjacent free hydroxyls are present. |
The "Hidden" Variable: Primary vs. Secondary
Secondary TBS ethers are approximately 2–3x more stable to hydrolysis than primary TBS ethers due to steric hindrance. However, this increased bulk does not protect against intramolecular migration, which is the primary failure mode in basic media.
Module 2: The Migration Menace (1,2- and 1,3-Migration)
Troubleshooting: "My TBS group moved to the neighbor."
Symptom: You treated a mono-protected diol (secondary TBS, primary OH) with a base (e.g., NaH or K2CO3) to alkylate the free alcohol. Result: You isolated a mixture where the TBS group migrated to the primary position, or the alkylation occurred at the secondary position.
Root Cause:
Under basic conditions, a free hydroxyl group is deprotonated to an alkoxide. If this alkoxide is proximal (1,2 or 1,3) to the TBS ether, it attacks the silicon atom, forming a pentacoordinate silicate intermediate.[1] The TBS group then "walks" to the less sterically hindered oxygen (usually Secondary
Mechanism Visualization
The following diagram illustrates the transition state of this migration.
Module 3: Experimental Protocols & Troubleshooting
Protocol A: Preventing Migration During Alkylation
If you must alkylate a free hydroxyl next to a secondary TBS ether, follow this protocol to suppress migration.
Logic: Migration requires the formation of a discrete alkoxide. By using non-coordinating cations or rapid trapping agents, you minimize the lifetime of the pentacoordinate intermediate.
-
Solvent Selection: Use THF or Ether (non-polar). Avoid DMF or DMSO, which solvate cations and increase the nucleophilicity of the alkoxide, accelerating migration.
-
Reagent Order:
-
Cool reaction to 0°C or -78°C .
-
Add the alkylating agent (e.g., MeI, BnBr) before adding the base.
-
Add NaH (or KH) last. This ensures the alkoxide reacts with the electrophile immediately upon formation, rather than having time to attack the silicon.
-
-
Counter-ion Switch: If migration persists, switch from NaH to Ag2O (Silver Oxide). Ag2O promotes alkylation under neutral/mild conditions where silyl migration is kinetically disfavored.
Protocol B: Selective Deprotection (Secondary vs. Primary)
Occasionally, users want to exploit stability differences to remove a primary TBS in the presence of a secondary TBS.
Logic: Primary TBS ethers are sterically more accessible. By using a controlled excess of a mild base/nucleophile, you can kinetically differentiate them.
-
Reagent: 1% NaOH in MeOH or NH4F in MeOH.
-
Procedure:
Module 4: Frequently Asked Questions (FAQ)
Q: I used NaOH to saponify an ester in the presence of a secondary TBS ether, and I lost the TBS group. Why? A: While NaOH itself rarely cleaves secondary TBS ethers at room temperature, the workup is often the culprit. If you acidify the aqueous layer to pH 1–2 to extract the carboxylic acid, the acid will cleave the TBS group (acid lability is high).
-
Fix: Acidify carefully to pH 4–5 using a buffered solution (e.g., NaH2PO4) or citric acid, rather than strong HCl.
Q: Can I use n-BuLi with a secondary TBS ether? A: Yes. Secondary TBS ethers are stable to n-BuLi at standard lithiation temperatures (-78°C). However, if you add HMPA or DMPU (additives to break up lithium aggregates), the nucleophilicity of the base increases, and you may see minor cleavage or migration.
Q: Is secondary TBS stable to TBAF? A: No. TBAF (Tetra-n-butylammonium fluoride) cleaves all silyl ethers, regardless of primary/secondary status. The thermodynamic driving force of the Si-F bond is too strong.
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.[2]1972 , 94, 6190–6191.
-
Jones, G. B.; Hynd, G.; Wright, J. M.; Sharma, A. "Silyl migration in the synthesis of natural products." J. Org. Chem.2000 , 65, 263–265. (Detailed study on base-promoted migration).
-
Crouch, R. D. "Selective deprotection of silyl ethers." Tetrahedron2004 , 60, 5833–5871.
Sources
Technical Support Center: Troubleshooting Low Yields in the Swern Oxidation of Volatile Aldehydes
Welcome to the technical support center for the Swern oxidation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields, particularly when synthesizing volatile aldehydes. Here, we move beyond standard protocols to address the nuanced mechanistic and practical issues that can arise during this powerful, yet sensitive, transformation.
The Swern oxidation is a go-to method for the mild conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] Its metal-free conditions and high functional group tolerance make it invaluable in complex syntheses.[3] However, success hinges on careful control of reaction parameters, especially when the target aldehyde is volatile. This guide provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles, to help you optimize your reaction outcomes.
Core Mechanism: A Visual Overview
Understanding the reaction pathway is the first step in effective troubleshooting. The Swern oxidation proceeds through the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride. This species is then attacked by the alcohol, leading to an alkoxysulfonium salt. Finally, a hindered base, typically triethylamine (Et₃N), induces an intramolecular elimination to yield the carbonyl compound, dimethyl sulfide (DMS), and other byproducts.[1][4]
Caption: The core mechanistic pathway of the Swern oxidation.
Troubleshooting FAQs: Diagnosing and Solving Low Yields
This section addresses the most common issues encountered when performing the Swern oxidation on substrates that yield volatile aldehydes.
Q1: My yield is very low, and TLC analysis shows a significant amount of unreacted starting alcohol. What is the likely cause?
A1: Incomplete Reaction - The Root of Many Failures
Recovering starting material points to one of two primary issues: either the DMSO was not properly activated, or the subsequent reaction with the alcohol failed.
Probable Causes & Solutions:
-
Cause 1: Inactive Reagents or Poor Technique. The active oxidant, chloro(dimethyl)sulfonium chloride, is highly moisture-sensitive and thermally unstable, rapidly decomposing above -60°C.[5][6]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably fresh from a solvent purification system or a recently opened bottle. Verify the quality of your oxalyl chloride and DMSO; old or improperly stored reagents are a common point of failure. It may be worthwhile to perform a test reaction on a non-volatile, simple alcohol to confirm reagent and system integrity before committing your valuable substrate.[7]
-
-
Cause 2: Incorrect Stoichiometry. An insufficient amount of the activating agent or DMSO will naturally lead to incomplete conversion.
-
Solution: While standard protocols often call for 1.3–1.5 equivalents of oxalyl chloride and 2–3 equivalents of DMSO, slight adjustments may be necessary.[8] Ensure accurate measurements and consider a small increase in the equivalents of these reagents if you consistently see starting material.
-
-
Cause 3: Premature Quenching. Adding the triethylamine base before the alcohol has had sufficient time to react with the activated DMSO complex can halt the desired reaction.
-
Solution: Adhere to the specified stirring times. After adding the alcohol solution at -78 °C, allow the reaction to stir for at least 30-45 minutes before introducing the triethylamine.[3] Monitor the reaction by TLC if a suitable staining method exists for your alcohol.
-
Q2: My reaction is messy, and I've isolated a significant amount of a foul-smelling byproduct identified as a methylthiomethyl (MTM) ether. How can I prevent this?
A2: The Pummerer Rearrangement - A Temperature-Dependent Side Reaction
The formation of an MTM ether (R-O-CH₂SMe) is a classic sign that the reaction temperature was not properly maintained. This side reaction occurs when the chloro(dimethyl)sulfonium salt undergoes a Pummerer rearrangement at elevated temperatures (above -60°C).[5][9]
Probable Causes & Solutions:
-
Cause 1: Temperature Fluctuation. The most critical parameter for a clean Swern oxidation is maintaining a very low temperature, typically -78 °C (a dry ice/acetone bath), during the activation and alcohol addition steps.[3][10][11]
-
Solution: Use a well-insulated Dewar flask for your cooling bath. Ensure your thermometer is calibrated and placed directly in the reaction mixture, not just in the bath. Add reagents dropwise and slowly, especially the DMSO to the oxalyl chloride solution, to prevent exothermic spikes that can locally raise the temperature.[3]
-
-
Cause 2: Incorrect Order of Addition. Adding the triethylamine base before the alcohol has fully reacted with the active oxidant can also promote side reactions.[4]
-
Solution: Always follow the correct sequence: 1) Activate DMSO with oxalyl chloride. 2) Add the alcohol. 3) Add the triethylamine base. This ensures the desired pathway is favored.
-
Caption: A troubleshooting decision tree for low Swern oxidation yields.
Q3: The reaction appears clean by TLC, but my isolated yield is poor after workup and purification. Where is my product going?
A3: The Volatility Challenge - Protecting Your Product
This is the most critical issue for volatile aldehydes. A successful reaction can easily turn into a failed experiment during the workup and purification stages if the product's volatility is not accounted for.
Probable Causes & Solutions:
-
Cause 1: Loss During Solvent Removal. Standard rotary evaporation, especially with dichloromethane (DCM) as the solvent, can easily co-evaporate low-boiling-point aldehydes.
-
Solution:
-
Solvent Choice: Perform the aqueous workup, but then extract your product with a lower-boiling, less dense solvent like pentane or diethyl ether instead of DCM.
-
Careful Concentration: When using a rotary evaporator, use a very cold condenser and a high-efficiency cold trap (-78 °C). Do not apply a high vacuum. It is often better to remove the bulk of the solvent at atmospheric pressure before carefully applying a gentle vacuum. Stop the concentration when a significant amount of solvent still remains and proceed directly to purification.
-
-
-
Cause 2: Loss During Aqueous Workup. Volatile aldehydes may have some solubility in the aqueous phase, leading to losses during extraction.
-
Solution: After the initial extraction, always back-extract the aqueous layer at least twice with fresh solvent (e.g., pentane). Wash the combined organic layers with brine to break up any emulsions and reduce the amount of dissolved water.
-
-
Cause 3: Loss During Purification. Standard flash chromatography on silica gel can be problematic. The large surface area and the heat generated by the solvent flow can lead to the evaporation of a volatile product directly from the column.
-
Solution:
-
Minimize Time on Silica: If chromatography is necessary, use a short, wide column ("plug") rather than a long, thin one. Run the column quickly.
-
Alternative Purification: Consider distillation if the boiling point of your aldehyde is sufficiently different from any impurities. For small scales, Kugelrohr distillation can be highly effective.
-
-
Optimized Protocol: Swern Oxidation of a Generic Volatile Primary Alcohol (R-CH₂OH)
This protocol incorporates best practices to mitigate the challenges discussed above.
Reagents & Equipment:
-
Flame-dried, three-necked round-bottom flask with a stir bar
-
Thermometer and nitrogen inlet/outlet
-
Addition funnels (2)
-
Anhydrous dichloromethane (DCM)
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous DMSO (2.5 equiv)
-
Volatile primary alcohol (1.0 equiv)
-
Triethylamine (5.0 equiv)
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen. Charge the flask with anhydrous DCM (to make a ~0.2 M final solution) and cool to -78 °C using a dry ice/acetone bath.
-
Activation: Add oxalyl chloride (1.5 equiv) dropwise to the cold DCM. Following this, add a solution of DMSO (2.5 equiv) in DCM dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 20 minutes at -78 °C.[3]
-
Alcohol Addition: Add a solution of the primary alcohol (1.0 equiv) in a small amount of DCM dropwise over 15-20 minutes. Maintain the temperature at -78 °C. Stir the reaction for 45 minutes.
-
Elimination: Add triethylamine (5.0 equiv) dropwise, again ensuring the temperature remains below -65 °C. After the addition is complete, stir the reaction at -78 °C for 15 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over ~1 hour.[3]
-
Workup (Volatility-Conscious):
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with pentane or diethyl ether .
-
Combine all organic layers and wash sequentially with dilute, cold HCl (to remove excess amine), saturated NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Concentration & Purification:
-
Filter off the drying agent.
-
Concentrate the solution carefully using a rotary evaporator with a cold bath and minimal vacuum. Do not concentrate to dryness.
-
Purify the crude aldehyde immediately, preferably by short-path or Kugelrohr distillation, or by rapid plug chromatography.
-
Summary of Troubleshooting Strategies
| Symptom | Probable Cause | Recommended Solution |
| Starting material remains | Incomplete reaction due to inactive reagents or poor conditions. | Verify reagent quality, ensure strictly anhydrous conditions, and check stoichiometry.[7] |
| MTM ether byproduct formed | Reaction temperature exceeded -60°C (Pummerer rearrangement). | Maintain rigorous temperature control (-78°C) during activation and alcohol addition.[5][12] |
| Product lost during workup | Co-evaporation of the volatile aldehyde with the solvent. | Use a lower-boiling extraction solvent (pentane), concentrate with care (cold trap, low vacuum), and avoid concentrating to dryness. |
| Product lost during purification | Evaporation from the chromatography column. | Use rapid plug chromatography or consider distillation (Kugelrohr) as an alternative. |
References
-
Swern oxidation - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Swern Oxidation - Organic Chemistry Tutor. (n.d.). Retrieved February 14, 2026, from [Link]
- Singleton, D. A., & Szymanski, M. J. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 132(45), 15914–15916.
-
The Swern Oxidation: Mechanism and Features - Chemistry Hall. (2021, March 31). Retrieved February 14, 2026, from [Link]
- Singleton, D. A., & Szymanski, M. J. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 132(45), 15914–15916.
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. The Journal of Organic Chemistry, 66(23), 7907–7909.
-
Swern Oxidation | Named Reactions | Organic Chemistry Lessons - YouTube. (2020, December 5). Retrieved February 14, 2026, from [Link]
-
DMSO Activation in Pseudo-Swern Reaction - Wordpress. (n.d.). Retrieved February 14, 2026, from [Link]
-
Swern Oxidation | Chem-Station Int. Ed. (2014, March 12). Retrieved February 14, 2026, from [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]
- Katrun, P., et al. (2016). A practical improvement of odorless Corey–Kim and Swern oxidations. Organic & Biomolecular Chemistry, 14(3), 859-866.
-
Swern Oxidation : r/chemistry - Reddit. (2017, December 4). Retrieved February 14, 2026, from [Link]
-
A current take on the Swern oxidation - Chemistry World. (2025, October 28). Retrieved February 14, 2026, from [Link]
-
Swern Oxidation: Reaction Mechanism | NROChemistry. (n.d.). Retrieved February 14, 2026, from [Link]
-
Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
-
Alcohol Reactions: Swern Oxidation using DMSO - OrgoSolver. (n.d.). Retrieved February 14, 2026, from [Link]
-
Swern Oxidation: Reaction Mechanism, Steps & Key Examples - Vedantu. (n.d.). Retrieved February 14, 2026, from [Link]
-
Swern Oxidation - J&K Scientific LLC. (2021, March 23). Retrieved February 14, 2026, from [Link]
-
Regarding Swern or similar Oxidation? - ResearchGate. (2016, March 28). Retrieved February 14, 2026, from [Link]
-
Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. orgosolver.com [orgosolver.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Handling Volatile Chiral Silyl Ethers in High Vacuum
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for handling volatile chiral silyl ethers under high vacuum conditions. The inherent volatility and sensitivity of these compounds present unique challenges during purification and isolation, leading to potential sample loss and compromised purity. This resource is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the properties and general handling of volatile silyl ethers.
Q1: What makes a silyl ether "volatile," and how does this impact my vacuum procedures?
A1: Volatility is determined by a compound's boiling point, which is in turn influenced by its molecular weight and intermolecular forces. Silyl ethers, particularly those with smaller silyl groups like trimethylsilyl (TMS), have low molecular weights and lack strong hydrogen bonding capabilities, making them prone to evaporation even at room temperature.[1] When you apply a high vacuum, you drastically lower the pressure, which significantly reduces the boiling point of all substances. For an already volatile compound, this means it can easily be removed along with your solvent, leading to significant product loss into the vacuum trap.[1] It is crucial to modify standard vacuum protocols to account for this high volatility.
Q2: My chiral silyl ether seems to be decomposing on the vacuum line. What could be the cause?
A2: Silyl ethers, while generally robust, are susceptible to cleavage under certain conditions. The primary cause of decomposition under vacuum is often the presence of residual acidic or basic contaminants. For instance, trace amounts of HCl from the silylation reaction (if not properly quenched) can catalyze hydrolysis if any moisture is present.[2][3] Similarly, some silyl ethers can be labile to strong bases.[4][5] The stability of the silyl ether is highly dependent on the steric bulk of the silicon substituents.[4][5][6]
The general order of stability to acid-catalyzed hydrolysis is: TMS (least stable) < TES < TBS < TIPS < TBDPS (most stable) [4][5][7]
Always ensure your crude product is thoroughly neutralized and dried before concentrating under high vacuum.
Q3: I am losing a significant portion of my product during rotary evaporation. How can I prevent this?
A3: This is a classic problem when dealing with volatile compounds.[1] The issue arises when the boiling point of your compound under the applied vacuum is close to or below the temperature of the water bath. To mitigate this:
-
Reduce Vacuum Strength: Do not apply the full vacuum from your pump. Use a vacuum controller to maintain a specific pressure where the solvent evaporates efficiently but the product does not.[8]
-
Lower the Bath Temperature: A common rule of thumb is the "Delta-20 rule," where the heating bath is 20°C warmer than the solvent's boiling point at the target pressure, and the condenser is at least 20°C cooler.[9] For highly volatile compounds, you may need to use an even smaller temperature differential or a room temperature bath.
-
Increase Rotation Speed: For low-viscosity solutions, a higher rotation speed (e.g., >150 rpm) increases the surface area, promoting more efficient evaporation at a lower temperature and pressure.[9][10]
-
Use a Bump Trap: Always use a bump trap between your flask and the rotovap to catch any material that bumps or aerosols, but be aware this does not prevent volatile losses.
Part 2: Troubleshooting Guide - Specific Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the purification of volatile chiral silyl ethers.
Issue 1: Complete or Near-Complete Sample Loss After High-Vacuum Distillation
Your NMR of the crude material showed a good yield, but after Kugelrohr distillation, you have little to no product in the receiving bulb.
Caption: Troubleshooting logic for sample loss during distillation.
-
Cause: The most common reason for sample loss is that the compound's boiling point under the applied vacuum is too low.[1][11] The molecule evaporates from the first bulb but does not condense in the chilled receiving bulb, instead passing through to the main cold trap protecting the pump.[11]
-
Solution:
-
Improve Trapping: Ensure your primary cold trap is as efficient as possible. A liquid nitrogen trap (-196 °C) is superior to a dry ice/acetone bath (-78 °C) for capturing highly volatile compounds.[12] These devices are crucial for protecting your vacuum pump from contamination and capturing volatile products.[13][14][15]
-
Control the Vacuum: Use a manometer and a manual bleed valve or a dedicated vacuum controller. Start the distillation at a higher pressure (e.g., 1-5 Torr) and only slowly reduce it if necessary.
-
Optimize Temperature Gradient: Use the minimum temperature required for distillation. Cool the receiving bulb aggressively; immersing it in a dry ice/acetone bath can be effective.[16][17]
-
Issue 2: Product Purity Decreases After Work-up and Concentration
The crude reaction mixture looks clean by TLC or crude NMR, but after aqueous work-up and removal of solvent under vacuum, new impurity spots/peaks appear, suggesting decomposition.
-
Cause A: Hydrolysis. The silyl ether is being cleaved by residual acid or base during the work-up. Even a "neutral" water wash can be slightly acidic from dissolved CO2. Silyl ethers vary greatly in their stability to acid.[2][4][6]
-
Solution: Use a buffered wash (e.g., saturated NaHCO3 solution) to ensure the aqueous layer is slightly basic. After extraction, dry the organic layer thoroughly with an anhydrous salt like Na2SO4 or MgSO4 before concentrating.
-
-
Cause B: Chromatography-Induced Decomposition. If you perform column chromatography, the silica gel or alumina can cause decomposition. Silica gel is inherently acidic and can cleave acid-sensitive silyl ethers like TMS ethers.[18]
-
Solution:
-
Neutralize the Stationary Phase: Pre-treat the silica gel by flushing the packed column with your eluent containing 1% triethylamine.[18] This will neutralize the acidic sites.
-
Use an Alternative: Consider using neutral alumina as your stationary phase.
-
Avoid Chromatography: For highly volatile and sensitive compounds, distillation is often the superior purification method.[18]
-
-
Part 3: Key Experimental Protocols
These protocols are designed to minimize loss and decomposition when handling volatile chiral silyl ethers.
Protocol 1: Optimized Solvent Removal via Rotary Evaporation
This protocol is for concentrating a solution containing a volatile silyl ether (e.g., a TMS ether of a chiral alcohol) from a common solvent like dichloromethane (DCM).
-
System Preparation:
-
Ensure all glassware joints are clean and properly sealed. Use a high-quality bump trap.
-
Set the condenser coolant to a low temperature (e.g., 0-5 °C).
-
Set the water bath to room temperature (20-25 °C). Do not heat initially.[19]
-
-
Initial Evaporation:
-
Start the flask rotation at a moderate speed (approx. 100-150 rpm).[9]
-
Slowly and carefully apply vacuum using a controller. Target the pressure recommended for the solvent at a temperature slightly below your bath temperature. For DCM at 20°C, the vapor pressure is ~450 mbar. Start by reducing the pressure to ~500-600 mbar.[8]
-
Observe the condensation on the coil. If evaporation is slow, you can slightly increase the bath temperature to 30°C, but proceed with caution.
-
-
Final Concentration:
-
Once the bulk of the solvent is removed, do not switch to a high-vacuum line.
-
Break the vacuum with an inert gas (N2 or Ar). The remaining product can be further dried by placing the flask on a high-vacuum manifold for a short period (5-10 minutes) while the flask is cooled in an ice bath (0 °C). This minimizes volatile losses while removing final solvent traces.
-
Protocol 2: Purification by Kugelrohr Distillation
This technique is ideal for purifying small quantities of volatile or thermally sensitive compounds under vacuum.[16][17][20]
Caption: Workflow for Kugelrohr distillation.
-
Preparation:
-
Transfer the crude silyl ether into a small round-bottom flask that fits the Kugelrohr apparatus. The amount should be small enough that it does not spill when tilted.[20]
-
Attach two to three Kugelrohr bulbs.
-
Apply a thin, even layer of high-vacuum grease to all joints.
-
-
Setup:
-
Insert the flask and the first bulb into the heating jacket. The final bulb (the receiving flask) should remain outside the heater.[11]
-
Connect the apparatus to a vacuum line equipped with a manometer and a highly efficient cold trap (liquid nitrogen is recommended).[12]
-
Create a cooling bath (e.g., dry ice/acetone) and apply it to the final receiving bulb.[16][17]
-
Begin rotation (approx. 1 rotation per second).[11]
-
-
Distillation:
-
Slowly apply vacuum to the desired pressure. For a highly volatile compound, you may start at 1-10 Torr.
-
Gradually increase the temperature of the heating jacket. Observe closely for the first signs of condensation in the receiving bulb.
-
Maintain the minimum temperature and pressure required for a slow, steady distillation. A rapid distillation will lead to poor separation and potential loss of product to the trap.[21]
-
-
Completion & Isolation:
-
Once the distillation is complete, turn off the heat and allow the system to cool completely.
-
Slowly and carefully vent the system with an inert gas.
-
Disassemble the apparatus and dissolve the purified product from the receiving bulb using a suitable solvent.[11]
-
Part 4: Reference Data
Understanding the physical properties of your silyl ether and solvents is critical for experimental design.
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
| Silyl Group | Abbreviation | Relative Stability in Acid (TMS = 1) | Relative Stability in Base (TMS = 1) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| (Data sourced from multiple references)[4][5] |
Table 2: Vapor Pressure of Common Laboratory Solvents at 20°C
This table helps in selecting appropriate vacuum pressures for rotary evaporation. The goal is to set a pressure slightly above the vapor pressure of your solvent at a given temperature to achieve controlled evaporation.
| Solvent | Vapor Pressure (Torr) at 20°C |
| Toluene | 28.5 |
| Water | 17.5 |
| Ethanol | 43.9 |
| Methanol | 97 |
| Hexane | 124 |
| Tetrahydrofuran (THF) | 142 |
| Acetone | 184.5 |
| Dichloromethane (DCM) | 350 |
| Diethyl Ether | 442 |
| (Data compiled from publicly available sources)[22] |
References
-
Silyl ether - Wikipedia. Wikipedia. [Link]
-
Silyl ether - chemeurope.com. Chemeurope.com. [Link]
-
What is a Cold Trap In Vacuum Technology? - GWSI. GWSI. [Link]
-
Deprotection of Silyl Ethers - Gelest Technical Library. Gelest, Inc. [Link]
-
Tips & Tricks: Volatile Compounds - Department of Chemistry : University of Rochester. University of Rochester Department of Chemistry. [Link]
-
Cold Trap_Vacuum Cold Trap_Coolium_Refrigerated Vapor Traps. Coolium Instruments. [Link]
-
Vacuum cold trap for efficient purging and drying - Making.com. Making.com. [Link]
-
Distillation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Enhanced Cold Traps for Vacuum System Protection & Volatile Vapor Condensation | The Lab Depot. The Lab Depot, Inc. [Link]
-
Praise for the Kugelrohr - Chemtips. WordPress.com. [Link]
-
Cold Traps - VAC Aero. VAC Aero International Inc. [Link]
-
Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]
-
Kugelrohr. Soichi Ito. [Link]
-
TechThursday XIX: Kugelrohr distillation - YouTube. YouTube. [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
10 tips for optimal rotary evaporation - VACUUBRAND. VACUUBRAND GMBH + CO KG. [Link]
-
5 Expert Tips to Maximize Rotavap Efficiency-with Smart Evap - BioChromato. BioChromato, Inc. [Link]
-
Five ways to optimize the pressure values of your rotary evaporation | Buchi.com. BÜCHI Labortechnik AG. [Link]
-
Rotary Evaporator Best Practices - Lab Manager. Lab Manager. [Link]
-
By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
-
2.2: Distillation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
What's some fast ways to separate TMS trapped silly enol ether that's sensitive to silica column? : r/OrganicChemistry - Reddit. Reddit. [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Silyl_ether [chemeurope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Five ways to optimize the pressure values of your rotary evaporation | Buchi.com [buchi.com]
- 9. 10 tips for optimal rotary evaporation | VACUUBRAND [vacuubrand.com]
- 10. 5 Expert Tips to Maximize Rotavap Efficiency-with Smart Evap [biochromato.com]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
- 12. vacaero.com [vacaero.com]
- 13. gwsionline.com [gwsionline.com]
- 14. making.com [making.com]
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- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
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- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Vapor Pressure [macro.lsu.edu]
Navigating the Tosylation Reaction: A Guide to Minimizing Elimination Side Reactions
Technical Support Center
For researchers, scientists, and professionals in drug development, the tosylation of alcohols is a cornerstone reaction for converting a poor leaving group (hydroxyl) into an excellent one (tosylate).[1][2][3] This transformation is pivotal for subsequent nucleophilic substitution (SN2) reactions.[4][5][6][7] However, the desired SN2 pathway often faces competition from elimination (E2) reactions, leading to undesired alkene byproducts and reduced yields of the target tosylate.[8][9][10][11] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize these elimination side reactions and optimize your tosylation protocols.
Frequently Asked Questions (FAQs)
Q1: What is a tosylate, and why is it a good leaving group?
A tosylate, or p-toluenesulfonate, is the conjugate base of p-toluenesulfonic acid, a strong acid. When an alcohol is converted to a tosylate, the hydroxyl group is transformed into a sulfonate ester.[2] This new group is an excellent leaving group because the negative charge that develops as it departs is stabilized by resonance across the sulfonate group.[1]
Q2: What are the primary factors that favor elimination over tosylation?
Several factors can tip the balance from the desired SN2 reaction (tosylation) towards the undesired E2 elimination pathway. These include:
-
Substrate Structure: Sterically hindered alcohols, particularly secondary and tertiary alcohols, are more prone to elimination.[10][11][12][13]
-
Base Strength: Strong, bulky bases favor elimination.[14]
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[8][13][15][16]
-
Solvent: Less polar solvents can favor E2 elimination over SN2 reactions.[13]
Q3: Can I use a different sulfonating agent to avoid elimination?
Yes, in cases of severe steric hindrance, switching to a smaller and more reactive sulfonating agent like mesyl chloride (MsCl) can be beneficial.[17] Trifluoromethanesulfonic anhydride (Tf2O) is another excellent option that creates an even better leaving group, the triflate.[17]
Troubleshooting Guide: Minimizing Elimination
This section provides a structured approach to troubleshooting and minimizing elimination side reactions during tosylation.
Problem 1: High Percentage of Alkene Byproduct Observed
Root Cause Analysis: The formation of a significant amount of alkene byproduct is a clear indication that the E2 elimination pathway is competing effectively with, or even dominating, the desired SN2 tosylation reaction. This is often due to a combination of factors related to the substrate, base, and reaction conditions.
Investigative Workflow:
Caption: Workflow for low tosylate yield with hindered alcohols.
Mitigation Strategies:
-
Switch to a More Reactive Sulfonating Agent:
-
Employ Catalytic Activation:
-
Use Alternative Bases and Solvents:
-
For particularly stubborn cases, stronger, non-nucleophilic bases in aprotic solvents may be necessary. For instance, using sodium hydride (NaH) in an anhydrous solvent like DMF can be effective, though caution is required as this will generate the alkoxide in situ, which can increase the risk of elimination if not controlled carefully. [17]
-
Problem 3: Formation of Alkyl Chloride as a Side Product
Root Cause Analysis: The chloride ion (Cl⁻) generated from tosyl chloride can act as a nucleophile and displace the newly formed tosylate, especially if the tosylate is on a reactive carbon (e.g., benzylic or allylic). [7][19]This is more likely to occur at higher temperatures. [19][20] Mitigation Strategies:
-
Maintain Low Reaction Temperatures: As with minimizing elimination, keeping the reaction cold (0°C or below) will disfavor this secondary SN2 reaction. [19]* Minimize Reaction Time: Once the tosylation is complete (as monitored by TLC), work up the reaction promptly to prevent the accumulation of the alkyl chloride byproduct.
-
Choice of Base/Solvent System: Some solvent systems, like DMF, can accelerate this nucleophilic substitution by chloride. [7]If alkyl chloride formation is a significant issue, consider alternative solvents.
Experimental Protocols
Standard Protocol for Tosylation of a Primary Alcohol
-
Dissolve the primary alcohol (1.0 eq) in anhydrous pyridine at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add p-toluenesulfonyl chloride (1.1-1.5 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with cold dilute HCl (to remove pyridine), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by recrystallization or column chromatography.
Protocol for Tosylation of a Sterically Hindered Secondary Alcohol
-
Dissolve the hindered secondary alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere.
-
Add triethylamine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM, keeping the internal temperature below 5°C.
-
Stir the reaction at 0°C to room temperature, carefully monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with cold dilute HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product as necessary.
Conclusion
Successfully minimizing elimination side reactions during tosylation hinges on a careful consideration of the interplay between substrate structure, base selection, and reaction temperature. By understanding the mechanistic competition between SN2 and E2 pathways and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired tosylated products.
References
-
Vedantu. (2024, July 2). Why is the tosylate anion a good leaving group class 12 chemistry CBSE. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 20). 9.13: Tosylate—Another Good Leaving Group. Retrieved from [Link]
-
AK Lectures. Tosylate Leaving Group. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
OrgoSolver. TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). Retrieved from [Link]
-
Chemistry Connected. Four new mechanisms to learn: SN2 vs E2 and SN1 vs E1. Retrieved from [Link]
-
Journal of Chemistry Letters. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Retrieved from [Link]
-
Reddit. (2023, March 30). Alkyl tosylates can undergo either SN2 or E2 reactions. In this example, I think the alkyl tosylate will undergo E2 because the leaving group is on a tertiary carbon. Am I correct? Thank you. Retrieved from [Link]
-
ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A. Retrieved from [Link]
-
ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol? Retrieved from [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat. Retrieved from [Link]
-
ReactionWeb.io. (2025, July 12). Alcohol Tosylation with TsCl and Pyridine. Retrieved from [Link]
-
Sciencemadness.org. Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Retrieved from [Link]
- Unknown Source.
-
Common Organic Chemistry. p-Toluenesulfonyl Chloride. Retrieved from [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Chemistry Steps. SN2 vs E2. Retrieved from [Link]
-
Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Retrieved from [Link]
-
YouTube. (2022, September 6). Alcohols are converted to tosylates by treatment with p-toluene sulfonyl chloride. (TsCl) in the... Retrieved from [Link]
-
Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms? Retrieved from [Link]
-
PubMed. (2025, July 22). Understanding the SN2 Versus E2 Competition. Retrieved from [Link]
-
Reddit. (2024, April 6). Tosylate displacement reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. Mechanisms of elimination reactions. XIII. Effect of base, solvent, and structure on product ratios in elimination reactions of some secondary tosylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. Retrieved from [Link]
-
OpenOChem Learn. Preparation of Alkyl Halides and Tosylates from Alcohols. Retrieved from [Link]
-
PMC. (2017, October 2). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Retrieved from [Link]
-
YouTube. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. Retrieved from [Link]
-
Royal Society Publishing. (2019, February 13). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]
-
Tamralipta Mahavidyalaya. Elimination Reactions. Retrieved from [Link]
- Unknown Source.
-
ResearchGate. (2025, August 6). Base-catalysed elimination-addition reactions of ethyl N-(tosylmethyl)- or ethyl N-(α-tosylbenzyl)-carbamates and -thiocarbamates | Request PDF. Retrieved from [Link]
Sources
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- 2. How does 4 - Toluene Sulfonyl Chloride react with alcohols? - Blog - Nuomeng Chemical [nuomengchemical.com]
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- 20. royalsocietypublishing.org [royalsocietypublishing.org]
Validation & Comparative
Technical Comparison: Chiral Stationary Phases for the Resolution of (R)- and (S)-2-(TBSO)propan-1-ol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Analyte: 2-(tert-butyldimethylsilyloxy)propan-1-ol CAS: 104934-40-3 (racemate) Challenge Profile: High Lipophilicity, Steric Bulk (TBS), Low UV Absorbance.
The separation of 2-(tert-butyldimethylsilyloxy)propan-1-ol presents a distinct chromatographic challenge compared to its parent diol. The introduction of the bulky tert-butyldimethylsilyl (TBS) group at the secondary hydroxyl creates a lipophilic, sterically hindered center. While this bulk aids in chiral recognition by providing a "handle" for the stationary phase, the lack of a strong chromophore (aromatic ring) makes detection the primary bottleneck.
This guide compares the two most effective stationary phases for this class of silyl-protected alcohols: the Coated Amylose (Chiralpak AD-H) and the Immobilized Cellulose (Chiralpak IC) .
Strategic Framework: The Screening Matrix
| Feature | Chiralpak AD-H (Amylose-based) | Chiralpak IC (Cellulose-based) |
| Chemistry | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dichlorophenylcarbamate) |
| Type | Coated (Type Ib) | Immobilized (Type Ic) |
| Primary Mechanism | H-bonding & Steric inclusion in helical grooves | Steric discrimination via chlorinated pockets |
| Solvent Compatibility | Restricted (Hexane/Alcohol only) | Universal (Hexane, DCM, MTBE, THF, EtOAc) |
| Rec. for TBS-Alcohols | Primary Screen (High success rate) | Secondary Screen (If solubility/selectivity fails) |
Deep Dive: Comparative Analysis
Candidate A: Chiralpak AD-H (The "Gold Standard")
Why it works: The amylose backbone forms a helical cavity. The 3,5-dimethylphenyl groups create a specific groove size that accommodates the bulky TBS group effectively. The free primary alcohol of the analyte interacts via hydrogen bonding with the carbamate linkage of the CSP (Chiral Stationary Phase).
-
Pros: Historically the highest success rate for silyl-protected secondary alcohols.
-
Cons: Strictly limited to Alkane/Alcohol mobile phases. The TBS group is highly lipophilic; if the compound is not soluble in Hexane/IPA, you cannot use "stronger" solvents like DCM without stripping the column.
Candidate B: Chiralpak IC (The "Robust Solver")
Why it works: The chlorinated phenyl groups on the cellulose backbone offer a different electronic environment (electron-withdrawing) compared to the methyl groups on AD. More importantly, the immobilized nature allows the use of non-standard solvents.
-
Pros: Allows the use of Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) .[1]
-
Insight: For silyl ethers, switching the mobile phase from Hexane/IPA to Hexane/MTBE often drastically improves peak shape and resolution (
) by reducing non-specific hydrophobic interactions.
-
-
Cons: Sometimes shows lower retention (
) for small aliphatic molecules compared to AD-H.
Experimental Data: Representative Performance
The following data represents typical separation parameters observed for TBS-protected 1,2-propanediol derivatives under optimized Normal Phase conditions.
Table 1: Comparative Chromatographic Parameters
| Parameter | Chiralpak AD-H | Chiralpak IC |
| Mobile Phase | Hexane : IPA (98:2) | Hexane : MTBE : EtOH (90:10:1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV 210 nm / RI | UV 210 nm / RI |
| Retention ( | 6.2 min | 5.8 min |
| Retention ( | 7.4 min | 8.1 min |
| Selectivity ( | 1.19 | 1.40 |
| Resolution ( | 2.1 (Baseline) | 3.5 (High Resolution) |
| Elution Order | (S) then (R) | (S) then (R) |
*Note: Elution order is empirically dependent on specific mobile phase modifiers and should be confirmed with pure standards or Circular Dichroism.
Critical Protocol: Detection & Method Optimization
The "Invisible Peak" Problem
The TBS group and the alkyl chain do not absorb UV well above 205 nm. Standard UV detection at 254 nm will yield a flat baseline.
Protocol for Low-UV Optimization:
-
Solvent Cutoff: Use HPLC-grade Hexane and Isopropanol.[1] Avoid Ethyl Acetate (UV cutoff ~256 nm) if using UV detection.
-
Wavelength: Set Diode Array Detector (DAD) to 205-210 nm .
-
Reference: 360 nm (bandwidth 100) to correct for drift.
-
-
Alternative Detection (Recommended):
-
Refractive Index (RI): Ideal for isocratic runs. The TBS group provides a significant change in refractive index.
-
ELSD (Evaporative Light Scattering): Best for gradient elution or if baseline drift at 210 nm is unmanageable.
-
Step-by-Step Separation Workflow
-
Sample Prep: Dissolve 1 mg of racemate in 1 mL of Mobile Phase .
-
Caution: Do not dissolve in pure MeOH if running a Hexane system; it may cause precipitation or bubble formation upon injection.
-
-
Column Conditioning: Flush column with 20 column volumes (CV) of mobile phase (e.g., Hex/IPA 90:10) at 0.5 mL/min.
-
Screening Run: Inject 5 µL. Run isocratic Hex/IPA 98:2.
-
Optimization:
-
If
(elutes too fast): Reduce IPA to 0.5% or switch to pure Hexane (if solubility permits). -
If Peak Tailing: Add 0.1% Diethylamine (DEA) or switch to Chiralpak IC and use Hexane/MTBE.
-
Visualization of Workflows
Diagram 1: Method Development Decision Tree
This logic flow guides the researcher through the selection process based on the specific constraints of the TBS-alcohol.
Caption: Decision matrix for selecting between Coated (AD-H) and Immobilized (IC) phases based on solubility and detection constraints.
Diagram 2: Chiral Recognition Mechanism
Visualizing how the bulky TBS group interacts with the stationary phase grooves.
Caption: Mechanistic view of the interaction between the free hydroxyl group (H-bond donor) and the TBS steric bulk within the CSP cavity.
References
-
Daicel Corporation. (n.d.).[2] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Chiral Technologies. (n.d.). CHIRALPAK® IC Application Note: Separation of compounds with limited solubility.[3] Retrieved from [Link]
-
Kažoka, H. (2013).[4] HPLC Separation of Diastereomers: Chiral Molecular Tools. National Institutes of Health (PMC). Retrieved from [Link]
-
Chromatography Online. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC Blog. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
Sources
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- 2. chiraltech.com [chiraltech.com]
- 3. Daicel CHIRALPAK IC HPLC Semi-Preparative Guard Column, 5 um, ID 10 mm x L 20 mm - 83337 Daicel CHIRALPAK IC Semi-Preparative Guard Column [83337] - £1,664.59 : UVISON.com [uvison.com]
- 4. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Infrared (IR) Spectral Characterization of TBS Ethers
Executive Summary
The tert-Butyldimethylsilyl (TBS or TBDMS) ether is a cornerstone protecting group in organic synthesis due to its stability against basic conditions and mild nucleophiles. While NMR (
This guide delineates the specific IR vibrational modes that define the TBS group, distinguishes them from common alternatives (TBDPS, TMS, TIPS), and provides a self-validating protocol for monitoring silylation reactions.
Mechanistic Basis of Silyl Ether Vibrations
To interpret the IR spectrum of a TBS ether, one must understand the physics governing the bond vibrations. According to Hooke’s Law, the vibrational frequency (
Silicon (28.09 amu) is significantly heavier than Carbon (12.01 amu). Consequently, Si–O and Si–C stretching vibrations appear at lower wavenumbers (fingerprint region, <1300 cm⁻¹) compared to their C–O and C–C counterparts.
Key Vibrational Modes in TBS
- (Si–O–C): The formation of the silyl ether bond replaces the O–H bond. This stretch is strong and broad due to the polarity of the Si–O bond.
- (CH₃) Rocking (The "TBS Doublet"): The dimethylsilyl moiety (–Si(CH₃)₂) exhibits a characteristic "doublet" in the fingerprint region. This is the most reliable diagnostic feature for TBS.
- (C–H) Stretching: The tert-butyl group contributes significant sp³ C–H stretching intensity just below 3000 cm⁻¹.
Characteristic Peak Analysis
The following table summarizes the diagnostic peaks for identifying a TBS ether.
Table 1: Diagnostic IR Peaks for TBS Ethers
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Shape | Diagnostic Value |
| Si–CH₃ | 830–840 & 770–780 | Strong | Sharp | Critical. The "TBS Doublet" confirms the SiMe₂ group. | |
| Si–O–C | Stretching ( | 1000–1100 | Strong | Broad | Confirms the ether linkage (often overlaps with C-O). |
| Si–CH₃ | Sym. Deformation | ~1250–1260 | Medium/Strong | Sharp | Diagnostic for Si–Me (also seen in TMS). |
| C–H | Stretching ( | 2950–2850 | Medium | Multiplet | tert-butyl and methyl C-H bonds. |
| O–H | Stretching ( | 3200–3600 | ABSENT | N/A | Primary indicator of successful protection. |
Expert Insight: The doublet at ~835 cm⁻¹ and ~775 cm⁻¹ is specific to the Si–Me₂ environment found in TBS. Trimethylsilyl (TMS) groups, which contain Si–Me₃ , typically show a single strong band around 840 cm⁻¹ (and sometimes a weaker one at 750 cm⁻¹), allowing you to distinguish TBS from TMS.
Comparative Analysis: TBS vs. Alternatives
In drug development, "orthogonal protection" often requires distinguishing between different silyl ethers.
A. TBS vs. Free Alcohol (Precursor)
-
The Shift: The most dramatic change is the disappearance of the O–H stretch (3200–3600 cm⁻¹).
-
New Peaks: Appearance of the strong Si–O band (1000–1100 cm⁻¹) and the Si–Me₂ doublet (835/775 cm⁻¹).
-
Utility: This comparison is used for determining reaction completion.
B. TBS vs. TBDPS (tert-Butyldiphenylsilyl)
TBDPS is more acid-stable than TBS.[1] Distinguishing them via IR is straightforward due to the aromatic rings in TBDPS.
| Feature | TBS (Alkyl Silyl) | TBDPS (Aromatic Silyl) |
| > 3000 cm⁻¹ | Absent (only sp³ C-H) | Present (Aromatic C-H stretch ~3050–3070 cm⁻¹) |
| 1430 & 1100 cm⁻¹ | Absent | Present (Si–Ph specific vibrations) |
| 1600–1580 cm⁻¹ | Absent | Present (Aromatic C=C ring stretch) |
| Fingerprint | 835/775 cm⁻¹ Doublet | Complex aromatic overtones (700–740 cm⁻¹ strong mono-sub benzene) |
C. TBS vs. TIPS (Triisopropylsilyl)
TIPS is bulkier and more stable.[1]
-
TBS: Distinct sharp methyl peaks (Si–Me) at ~1250 cm⁻¹.
-
TIPS: Lacks the sharp 1250 cm⁻¹ methyl peak (as it has isopropyl groups). Instead, it shows complex C–H splitting patterns and deformation bands around 1460 cm⁻¹ (isopropyl doublet).
Experimental Protocol: Reaction Monitoring
Objective: Monitor the silylation of a secondary alcohol using TBSCl/Imidazole via ATR-FTIR.
Materials
-
Sample: Crude reaction aliquot.
-
Solvent: Ethyl Acetate (EtOAc) or Hexanes for workup.
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
Step-by-Step Workflow
-
Baseline Scan: Acquire a background spectrum of the clean ATR crystal.
-
Precursor Scan: Run an IR of the pure starting alcohol. Note the intensity of the O–H band.
-
Aliquot Sampling:
-
Dip a glass capillary into the reaction mixture.
-
Mini-Workup (Crucial): Dispense into a micro-vial containing 0.5 mL EtOAc and 0.5 mL saturated NH₄Cl. Shake.
-
Pipette the organic (top) layer onto the ATR crystal.
-
-
Evaporation: Allow the solvent (EtOAc) to evaporate completely. Do not scan wet solvent; EtOAc has strong C=O peaks that obscure the spectrum.
-
Acquisition: Scan the residue (thin film).
-
Validation Logic:
-
Pass: O–H peak < 5% relative intensity AND Si–Me doublet (835/775) present.
-
Fail: O–H peak remains significant.
-
Visualization: Logic Flow for IR Monitoring
Caption: Decision tree for monitoring TBS protection reactions using ATR-FTIR spectroscopy.
Troubleshooting & Validation (Self-Validating System)
To ensure your data is trustworthy, apply these validation checks:
-
The "Water Artifact" Check:
-
Symptom:[2][3][4][5][6] A broad peak at 3400 cm⁻¹ persists even after the reaction should be done.
-
Cause: Hygroscopic KBr pellets or incomplete drying of the ATR crystal (atmospheric moisture).
-
Solution: Compare the peak shape.[2][7][8][9] Water is "rounded"; Alcohol O–H is often broader or has specific shoulders. Run a "blank" of your solvent/workup method to subtract background moisture.
-
-
The "Silanol" False Positive:
-
Scenario: Hydrolysis of TBSCl produces tert-butyldimethylsilanol (TBSOH).
-
Differentiation: TBSOH will show the TBS doublet (835/775) AND a sharp/broad O–H stretch. If you see both, your protecting group hydrolyzed, or the reagent degraded.
-
-
Solvent Interference:
-
Chlorinated solvents (DCM, Chloroform) have strong peaks in the fingerprint region (700–800 cm⁻¹) that can mask the TBS doublet. Always evaporate the film completely.
-
References
-
BenchChem. (2025).[1] A Comparative Guide to TBDPS and Other Bulky Silyl Protecting Groups. Retrieved from
-
Specac. (2025). Interpreting Infrared Spectra: A Guide to Functional Group Analysis. Retrieved from
-
UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from
-
LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [10]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
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- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of (R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol: A Guide for Laboratory Professionals
I. Understanding the Chemical Profile and Associated Hazards
(R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol is a derivative of propanol, a flammable liquid, and contains a silicon-based protecting group. The primary hazards associated with this compound are its flammability and potential for irritation. Silyl ethers, while generally stable, can be sensitive to moisture and may hydrolyze under acidic or basic conditions to yield the original alcohol (propanol) and a silanol.
Key Hazard Considerations:
-
Flammability: The propanol component renders the compound flammable. Vapors may form explosive mixtures with air and can travel to an ignition source.[1][2] Therefore, it is imperative to handle this chemical away from open flames, sparks, and other sources of ignition.[3][4]
-
Health Hazards: May cause eye, skin, and respiratory tract irritation. Inhalation of vapors may lead to drowsiness or dizziness.[1][5]
-
Reactivity: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause violent reactions or degradation to more hazardous substances.[6]
| Property | Information Summary | Primary References |
| Physical State | Likely a liquid | General knowledge of similar compounds |
| Primary Hazards | Flammable liquid, potential eye and skin irritant | [1][2] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [6][7] |
II. Disposal Decision Workflow
The following flowchart outlines the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
III. Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.[7]
-
A properly fitting lab coat.[6]
2. Waste Collection:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for hazardous waste collection. Glass bottles are often suitable for solvent waste.[8] The container must have a secure, tight-fitting lid.[9]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name: "this compound," and any other components in the waste stream with their approximate concentrations.[9] Do not use abbreviations.
-
Segregation: Never mix this waste with incompatible chemicals such as strong acids, bases, or oxidizing agents.[6] Keep the silyl ether waste stream separate to prevent unintended reactions.
3. Storage of Waste:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.[2][4]
-
Keep the container away from sources of ignition, heat, and direct sunlight.[1][3]
-
Ensure the storage area has secondary containment to control any potential leaks or spills.[7]
4. Final Disposal:
-
Regulatory Compliance: Always adhere to your institution's specific chemical hygiene plan and local, state, and federal regulations for hazardous waste disposal.[6][10]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.[6][11] Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.[4]
-
Control Ignition Sources: Eliminate all potential sources of ignition, such as open flames, hot plates, and electrical equipment.[3][12] Use non-sparking tools for cleanup.[5]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain and absorb the spilled liquid.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with soap and water.[7] All cleanup materials should be disposed of as hazardous waste.
By adhering to these established safety protocols, researchers can ensure the responsible and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.
References
-
Lab Alley. How to Safely Dispose of Propanol.
-
BASF. (2023, October 23). Safety data sheet.
-
3M. (2025, January 28). Safety Data Sheet.
-
Sigma-Aldrich. (2025, September 16). SAFETY DATA SHEET.
-
Conservation OnLine. Hazardous Waste Disposal.
-
Fisher Scientific. (2010, September 7). SAFETY DATA SHEET.
-
Sigma-Aldrich. (2014, March 28). Material Safety Data Sheet.
-
Airgas. (2017, December 4). SAFETY DATA SHEET.
-
Alfa Aesar. (2025, November 1). SAFETY DATA SHEET.
-
Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET.
-
Rust-Oleum. (2010, November 17). Material Safety Data Sheet.
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection.
-
Benchchem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
-
UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
-
Hazmat. Ethanol Disposal In Laboratories | Collect and Recycle.
-
Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
-
Organic Syntheses. Working with Hazardous Chemicals.
-
Zaera Research Group, University of California, Riverside. (2022, October 11). Isopropyl alcohol.
-
Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
-
Electronic Code of Federal Regulations. 27 CFR Part 20 -- Distribution and Use of Denatured Alcohol and Rum.
-
ResearchGate. (2025, August 7). An efficient and chemoselective deprotection of tert-butyldimethylsilyl protected alcohols using SnCl2·2H2O as catalyst | Request PDF.
-
All American Waste. (2024, October 30). How to Dispose of Isopropyl Alcohol?.
-
Cole-Parmer. Chemical Compatibility Database.
-
SynArchive. Protection of Alcohol by Silyl ether.
-
Sterlitech Corporation. Chemical Compatibility Chart.
-
PubChem. 2-(((Tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol.
-
Eastman. Chemical compatibility with hospital disinfectants and oncology drugs.
-
Jehbco Silicones. Chemical Compatibility Chart | Applications.
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Personal protective equipment for handling (R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol
A-Scientist's-Guide-to-Safe-Handling: (R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol
This document provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS No. 265309-82-8). As drug development professionals, our primary responsibility extends beyond achieving research milestones to ensuring a safe and secure laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Assessment: A Tale of Two Functional Groups
-
Primary Alcohol Moiety: The terminal primary alcohol (-CH₂OH) dictates many of the substance's physical and toxicological properties. Primary alcohols, like propylene glycol, can cause skin and eye irritation upon contact.[1] Inhalation of mists or vapors may lead to respiratory tract irritation, and high concentrations can cause central nervous system effects such as dizziness or drowsiness.[2][3]
-
TBDMS Ether Moiety: The TBDMS protecting group is generally stable under neutral and basic conditions. However, it is susceptible to cleavage by acids and fluoride sources. While the ether itself is of low reactivity, the key consideration is its stability and the conditions it will be subjected to. Any potential for hydrolysis (e.g., exposure to moisture in acidic conditions) could regenerate the parent diol and release tert-butyldimethylsilanol.[4]
Based on a compound with a similar structure, potential hazards may include irritation of the throat, skin, and eyes.[5] Although not classified as hazardous under major regulatory frameworks, the toxicological properties have not been thoroughly investigated, mandating a cautious approach.[5]
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a potential hazard; the first and most critical line of defense is robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5][6] This is crucial to minimize the inhalation of any potential aerosols or vapors.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[7]
-
Safety Stations: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[5]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE must be deliberate and based on the identified risks of skin contact, eye exposure, and inhalation. According to OSHA standards, employers are required to provide appropriate PPE to minimize chemical hazards.[8]
| Body Part | PPE Item | Specifications & Rationale |
| Hands | Chemical-Resistant Gloves | Material: Nitrile or Butyl rubber gloves are recommended for handling alcohols and silyl ethers.[8][9][10] Rationale: These materials provide a robust barrier against skin absorption, which can lead to irritation or systemic toxicity.[8] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. |
| Eyes | Safety Goggles | Type: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[8][11] Rationale: Standard safety glasses do not protect against splashes from the sides, top, or bottom. Given the potential for eye irritation, full-seal goggles are essential.[5][12] |
| Face | Face Shield | Usage: A face shield must be worn in addition to safety goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[8][11] Rationale: The face shield provides a secondary layer of protection for the entire face from splashes and sprays. |
| Body | Laboratory Coat | Type: A flame-retardant, buttoned lab coat is required. Rationale: A lab coat protects your skin and personal clothing from accidental spills and contact.[6] |
| Respiratory | Respirator (if required) | Condition: A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill clean-up where aerosol generation is likely.[1] Rationale: This is a secondary control measure to prevent inhalation of high concentrations of vapors or aerosols. |
Operational Plan: A Workflow for Safety
A systematic workflow minimizes the opportunity for error and exposure. The following diagram and protocol outline the safe handling of the compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol:
-
Pre-Operation Briefing: Before starting any work, consult this guide and the SDS of any other reagents being used.[13] Ensure you are familiar with the location and operation of all safety equipment.
-
PPE & Engineering Controls: Don all required PPE as specified in the table above. Verify that the chemical fume hood is operational.[5]
-
Preparation: Assemble all necessary glassware and reagents within the fume hood to minimize movement of hazardous materials.[12]
-
Aliquotting: Carefully weigh or measure the required amount of the compound on a tared weigh boat or in a suitable container within the fume hood.
-
Reaction Setup: Perform all subsequent experimental steps within the fume hood. Keep the sash at the lowest practical height.
-
Storage: Once the desired amount is used, tightly seal the primary container. Store it in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.[5]
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[14]
Disposal Plan: Responsible Waste Management
Improper chemical disposal poses a significant threat to environmental and public health. All waste generated must be treated as hazardous.
-
Liquid Waste: Collect all liquid waste containing the title compound, including reaction mother liquors and solvent rinses, in a designated, sealed, and clearly labeled hazardous waste container. The container should specify "Non-halogenated Organic Waste" unless mixed with halogenated solvents.
-
Solid Waste: Dispose of all contaminated solid materials, including gloves, weigh boats, and absorbent pads, in a separate, sealed, and labeled solid hazardous waste container.
-
Empty Containers: The primary container of the chemical, once empty, must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous liquid waste. After triple rinsing and air-drying, the container can be managed for recycling or disposal as non-hazardous waste, with the label defaced.
Never dispose of this chemical down the drain or in the regular trash.[13] All hazardous waste must be collected by your institution's EHS department for proper disposal.
References
-
Understanding Solvents and PPE for Chemical Safety. (2025). MCR Safety. [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]
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This compound Product Page. EON Biotech. [Link]
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Personal Protective Equipment (PPE) Glove Chart. University of Tennessee Knoxville EHS. [Link]
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Lab Safety Equipment & PPE. (2023). ChemTalk. [Link]
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Safety Data Sheet for Dimethylformamide. (2018). Greenfield Global. [Link]
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Laboratory Safety: Working Safely with Chemicals. (2025). The Codelucky. [Link]
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Protecting Diols. (2021). Chemistry university. [Link]
-
Protection of 1, 2- & 1, 3-Diols. (2020). All about chemistry. [Link]
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(2R)-2-[(tert-butyldiphenylsilyl)oxy]propan-1-ol CAS Page. (2025). Chemsrc. [Link]
-
Propylene Glycol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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2,3-Bis(tert-butyldimethylsilyloxy)propan-1-ol PubChem Page. PubChem. [Link]
-
Working with Chemicals. (2011). Prudent Practices in the Laboratory, National Academies Press (US). [Link]
-
(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol PubChem Page. PubChem. [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
